molecular formula C12H10ClNS B14583365 Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- CAS No. 61323-32-8

Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-

Cat. No.: B14583365
CAS No.: 61323-32-8
M. Wt: 235.73 g/mol
InChI Key: NGDDWWCWKDKJGG-UHFFFAOYSA-N
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Description

Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- is a heterocyclic compound that belongs to the thienoquinoline family This compound is characterized by a fused ring system consisting of a thiophene ring and a quinoline ring The presence of a chlorine atom at the 7th position and a methyl group at the 4th position adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with the preparation of 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid, which is then subjected to reductive cyclization using stannous chloride dihydrate . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .

Industrial Production Methods

Industrial production methods for Thieno[2,3-b]quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogenation, alkylation, and acylation reactions are common, where the chlorine atom or other substituents can be replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions include various substituted thienoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the thienoquinoline scaffold.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienoquinoline derivatives such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine . These compounds share a similar fused ring system but differ in the position and nature of the substituents.

Uniqueness

Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- is unique due to the specific arrangement of its chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

61323-32-8

Molecular Formula

C12H10ClNS

Molecular Weight

235.73 g/mol

IUPAC Name

7-chloro-4-methyl-2,3-dihydrothieno[2,3-b]quinoline

InChI

InChI=1S/C12H10ClNS/c1-7-9-3-2-8(13)6-11(9)14-12-10(7)4-5-15-12/h2-3,6H,4-5H2,1H3

InChI Key

NGDDWWCWKDKJGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NC3=C1CCS3)Cl

Origin of Product

United States

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